5-methyl-1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
5-methyl-1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The structure of this compound includes a triazole ring, which is a five-membered ring containing three nitrogen atoms, and it is substituted with a methyl group, a phenyl group, and a carboxamide group.
Preparation Methods
The synthesis of 5-methyl-1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzohydrazide with ethyl acetoacetate in the presence of a base, followed by cyclization with phenyl isocyanate . The reaction conditions often include refluxing in ethanol or another suitable solvent, and the product is purified by recrystallization.
Chemical Reactions Analysis
5-methyl-1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
5-methyl-1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Due to its anticancer properties, it is studied for potential use in cancer therapy.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 5-methyl-1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The compound may also interact with DNA, leading to the inhibition of cell proliferation .
Comparison with Similar Compounds
5-methyl-1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:
1,2,4-Triazole: The parent compound, which lacks the specific substitutions found in this compound.
5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxamide: A similar compound with a different substitution pattern.
4-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxamide: Another related compound with a different substitution pattern.
These comparisons highlight the unique structural features and biological activities of this compound.
Properties
Molecular Formula |
C17H16N4O |
---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
5-methyl-1-(4-methylphenyl)-N-phenyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H16N4O/c1-12-8-10-15(11-9-12)21-13(2)18-16(20-21)17(22)19-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,19,22) |
InChI Key |
LZGZMGZVXCDKCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC(=N2)C(=O)NC3=CC=CC=C3)C |
Origin of Product |
United States |
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